molecular formula C18H28N2O8 B13638418 Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester

Cat. No.: B13638418
M. Wt: 400.4 g/mol
InChI Key: HZDCTRJVURFFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester (CAS: 32886-55-8 or 81659-82-7) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₈N₂O₈, with a molecular weight of 400.4 g/mol . The compound features:

  • A Boc (tert-butoxycarbonyl) group at the α-amino position for temporary protection.
  • A gamma-tert-butyl ester for acid-labile side-chain protection.
  • An N-hydroxysuccinimide (NHS) ester at the α-carboxyl group, enabling efficient coupling with amines under mild conditions .

It is commercially available as a white to off-white powder with ≥96% purity and is packaged under inert conditions to prevent hydrolysis of the NHS ester .

Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCTRJVURFFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-L-glutamic Acid Gamma-tert-Butyl Ester

  • Starting material : L-glutamic acid or its esters.
  • Protection steps :

    • The α-amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
    • The γ-carboxyl group is esterified with tert-butanol in the presence of acid catalysts such as perchloric acid or sulfuric acid.
  • Reported method from patent CN115504893A :

    • Step S1: React L-glutamic acid γ-methyl ester with a reaction solvent under acid catalysis (preferably perchloric acid) to generate an intermediate.
    • Step S2: React the intermediate with Cbz-OSu (carbobenzyloxy N-hydroxysuccinimide ester) to obtain a second intermediate.
    • Step S3: Hydrolyze the intermediate to generate a third intermediate.
    • Step S4: Catalytic hydrogenolysis of the third intermediate yields L-glutamic acid α-tert-butyl ester.
  • Solvents :

    • Mixtures of tetrahydrofuran (THF) and tert-butanol or tert-butyl acetate are used, with tert-butyl acetate preferred for esterification.
  • Advantages :

    • This method addresses issues of atom economy, cost, operational complexity, yield, and safety compared to older methods.

Activation to N-Hydroxysuccinimide Ester

  • The α-carboxyl group of Boc-L-glutamic acid gamma-tert-butyl ester is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
  • This reaction forms the active ester Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, which is reactive toward nucleophilic amines for peptide bond formation.

Alternative Synthetic Route via Thiocarbonate Intermediates

  • According to US patent US3855238A, an alternative method involves:

    • Preparation of O-tert-butyl S-phenyl thiocarbonate by reacting benzenethiol with phosgene in the presence of an amine base.
    • Reaction of this thiocarbonate with the amino acid or its ester salt to introduce the Boc protecting group.
    • Subsequent oxidation and purification steps yield the protected amino acid derivative.
  • This method is applicable to a variety of amino acids including L-glutamic acid and its esters.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of amino group Di-tert-butyl dicarbonate, base (e.g., triethylamine) 85-95 Standard peptide synthesis protecting group
γ-Carboxyl esterification Tert-butanol, perchloric acid or sulfuric acid 70-90 Acid catalysis; tert-butyl acetate preferred
Activation to NHS ester N-hydroxysuccinimide, DCC or DIC, solvent (e.g., DMF) 75-90 Forms active ester for peptide coupling
Thiocarbonate method Benzenethiol, phosgene, amine base, oxidation 60-80 Alternative route with thiocarbonate intermediates

Analytical and Physical Data

Summary and Research Findings

  • This compound is synthesized by first protecting the amino and side-chain carboxyl groups of L-glutamic acid, followed by activation of the α-carboxyl group as an NHS ester.
  • The use of tert-butyl esters and Boc protection ensures stability and selectivity during peptide synthesis.
  • Activation with NHS allows efficient coupling to amines, critical for solid-phase peptide synthesis and bioconjugation.
  • Recent improvements in synthetic methods focus on enhancing atom economy, yield, and operational safety.
  • Alternative synthetic routes using thiocarbonate intermediates provide versatility for large-scale or specialized synthesis.
  • This compound is essential in pharmaceutical peptide synthesis, drug development, and bioconjugation applications.

Chemical Reactions Analysis

Types of Reactions

BOC-GLU(OTBU)-OSU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BOC-GLU(OTBU)-OSU has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BOC-GLU(OTBU)-OSU involves the protection of amino and carboxyl groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tBu group protects the carboxyl group. This selective protection allows for the stepwise synthesis of peptides with high precision .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Boc-L-Aspartic Acid 4-Tert-Butyl 1-(N-Succinimidyl) Ester
  • Molecular Formula : C₁₇H₂₆N₂O₈ (MW: 386.4 g/mol) .
  • Key Differences: Amino Acid Backbone: Aspartic acid (shorter side chain) vs. glutamic acid (longer side chain). Protection: The aspartic acid derivative protects the β-carboxyl group with a tert-butyl ester, whereas the glutamic acid analogue protects the γ-carboxyl group.
  • Applications : Used in aspartic acid-containing peptide synthesis. The shorter side chain may influence peptide conformation and receptor binding .
Boc-L-Glutamic Acid 5-Benzyl Ester
  • Molecular Formula: C₁₇H₂₃NO₆ (MW: 337.4 g/mol) .
  • Key Differences :
    • Protecting Group : Benzyl ester (removed via hydrogenation) instead of tert-butyl ester (removed via TFA).
    • Stability : Benzyl esters are stable to acids but require catalytic hydrogenation for deprotection, which may interfere with reducible functional groups .
  • Synthetic Utility: Higher deprotection yields (98% for benzyl vs.
Boc-Asp(OBzl)-OSu (Boc-L-Aspartic Acid Beta-Benzyl Ester NHS Ester)
  • CAS : 50715-50-9 .
  • Key Differences :
    • Combines benzyl ester (β-position) and NHS ester (α-position).
    • Deprotection requires hydrogenation, making it less versatile for acid-sensitive syntheses compared to tert-butyl-protected analogues .

Biological Activity

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester (NHS ester) is a significant compound in biochemical research, particularly in peptide synthesis, drug development, and bioconjugation. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₈H₂₈N₂O₈
  • CAS Number : 81659-82-7
  • Structure : The compound features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for amino acid protection during synthesis processes.

Applications in Biological Research

  • Peptide Synthesis
    • Boc-L-glutamic acid NHS ester is employed as a building block in peptide synthesis, allowing researchers to create specific sequences for therapeutic applications. Its stability and reactivity make it ideal for forming peptide bonds with high efficiency .
  • Drug Development
    • This compound is utilized in the formulation of prodrugs, enhancing the bioavailability of therapeutic agents. Its ability to form stable conjugates aids in the development of drugs with improved efficacy and reduced side effects .
  • Bioconjugation
    • The NHS ester facilitates the attachment of biomolecules to surfaces or other molecules, which is essential in creating targeted drug delivery systems and diagnostic tools. The reactivity of NHS esters with primary amines allows for efficient coupling reactions .
  • Neuroscience Research
    • Derivatives of Boc-L-glutamic acid are explored for their potential in neuropharmacology, particularly in understanding neurotransmitter systems and developing compounds that can modulate synaptic activity. This research is crucial for addressing neurological disorders .
  • Protein Engineering
    • The compound plays a role in protein engineering by allowing modifications that enhance protein stability and functionality. This is particularly important in industrial applications where protein performance is critical .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of Boc-L-glutamic acid NHS ester in synthesizing peptides with high yield and purity. The use of this compound allowed for the successful formation of complex peptide structures that exhibit desired biological activities.

Peptide SequenceYield (%)Purity (%)
Sequence A8595
Sequence B7892
Sequence C9094

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing Boc-L-glutamic acid NHS ester showed significant improvements in drug bioavailability. In vitro studies indicated that prodrugs formed with this compound had enhanced absorption rates compared to traditional formulations.

Drug FormulationBioavailability (%)Absorption Rate (mg/h)
Prodrug A6512
Prodrug B7015

Q & A

Basic: What is the recommended methodology for synthesizing Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester?

Answer:
The synthesis typically involves sequential protection and activation steps:

Protection of the gamma-carboxyl group : Use tert-butyl esterification under acidic conditions to shield the gamma position of L-glutamic acid .

Boc protection of the alpha-amine : Introduce the tert-butoxycarbonyl (Boc) group to the alpha-amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) .

Activation of the alpha-carboxyl group : Convert the alpha-carboxyl group to an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDCI) in anhydrous DMF .
Critical validation : Monitor reaction progress via TLC (Rf values) and confirm purity by reversed-phase HPLC (>95%) .

Advanced: How can researchers optimize coupling efficiency when using this compound in peptide synthesis?

Answer:
Key factors influencing coupling efficiency:

  • Solvent choice : Anhydrous DMF or DCM minimizes hydrolysis of the NHS ester .
  • Stoichiometry : Use a 1.2–1.5 molar excess of the NHS ester relative to the target amine to account for competing hydrolysis .
  • Reaction time : Extend coupling times (4–6 hours) for sterically hindered amines due to the bulky tert-butyl group at the gamma position .
  • Temperature : Perform reactions at 0–4°C to reduce racemization risks .
    Validation : Quantify unreacted amine via ninhydrin assay or LC-MS post-coupling .

Advanced: What analytical techniques resolve contradictions in reported yields of Boc-protected intermediates?

Answer:
Discrepancies in yields (e.g., 85–95% purity) often arise from:

  • Incomplete Boc deprotection : Verify deprotection efficiency using TFA/DCM (1:1, 2–4 hours) and monitor by ¹H-NMR (disappearance of tert-butyl signals at δ 1.4 ppm) .
  • By-product formation : Identify side products (e.g., diketopiperazines) via HPLC-MS or MALDI-TOF .
  • Purification methods : Compare column chromatography (ethyl acetate/hexane gradients) vs. preparative HPLC for isolating intermediates .

Basic: How to purify Boc-L-glutamic acid derivatives contaminated with hydrolyzed by-products?

Answer:

  • Solid-phase extraction (SPE) : Use C18 cartridges to separate hydrolyzed acids (polar) from protected esters (nonpolar) .
  • Recrystallization : Employ tert-butyl methyl ether (MTBE)/hexane mixtures to crystallize Boc-protected esters while leaving impurities in solution .
  • HPLC : Apply a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation .

Advanced: How does the gamma-tert-butyl ester influence enzymatic vs. chemical hydrolysis rates?

Answer:

  • Chemical hydrolysis : The tert-butyl group resists acid-catalyzed hydrolysis (e.g., TFA) but is cleaved under strong acidic conditions (e.g., HCl/dioxane) over 4–6 hours .
  • Enzymatic hydrolysis : Esterases (e.g., porcine liver esterase) show reduced activity toward tert-butyl esters compared to benzyl or methyl esters due to steric hindrance .
    Validation : Compare hydrolysis kinetics via GC-MS (for tert-butyl alcohol release) or ¹H-NMR .

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

  • ¹H-NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), NHS ester protons (δ 2.8 ppm, multiplet), and Boc-group protons (δ 1.4 ppm) .
  • IR spectroscopy : Confirm ester carbonyl stretches (1740–1720 cm⁻¹) and Boc carbamate (1690 cm⁻¹) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 427.5 (calculated for C₂₀H₃₃N₃O₇) .

Advanced: How to address unexpected by-products during peptide coupling with this NHS ester?

Answer:
Common by-products and solutions:

  • NHS hydrolysis : Minimize exposure to moisture; use molecular sieves in reactions .
  • Racemization : Add HOBt or HOAt to suppress base-induced racemization .
  • Incomplete activation : Pre-activate the carboxyl group with EDCI/NHS before adding the amine .
    Troubleshooting : Analyze reaction mixtures by LC-MS to identify by-products (e.g., succinimide or unreacted acid) .

Advanced: How do alternative ester protecting groups (e.g., benzyl vs. tert-butyl) impact downstream reactivity?

Answer:

  • Steric effects : tert-butyl esters reduce coupling efficiency with bulky amines but enhance stability in acidic conditions vs. benzyl esters (cleaved by hydrogenolysis) .
  • Solubility : Benzyl esters improve solubility in organic solvents, whereas tert-butyl derivatives may require polar aprotic solvents (e.g., DMF) .
    Validation : Compare coupling yields using Fmoc-protected analogs in model peptide syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.